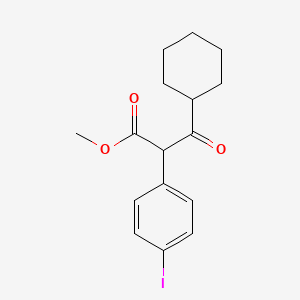
3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester is an organic compound with a complex structure that includes a cyclohexyl group, an iodophenyl group, and a propionic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester typically involves multiple steps, including the formation of the cyclohexyl and iodophenyl groups, followed by esterification. Common reagents used in the synthesis include cyclohexanone, 4-iodobenzaldehyde, and methyl propionate. The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclohexyl-2-(4-bromo-phenyl)-3-oxo-propionic acid methyl ester
- 3-Cyclohexyl-2-(4-chloro-phenyl)-3-oxo-propionic acid methyl ester
- 3-Cyclohexyl-2-(4-fluoro-phenyl)-3-oxo-propionic acid methyl ester
Uniqueness
3-Cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H19IO3 |
|---|---|
Peso molecular |
386.22 g/mol |
Nombre IUPAC |
methyl 3-cyclohexyl-2-(4-iodophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C16H19IO3/c1-20-16(19)14(11-7-9-13(17)10-8-11)15(18)12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3 |
Clave InChI |
PPRXASCJLRCKSO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=C(C=C1)I)C(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















